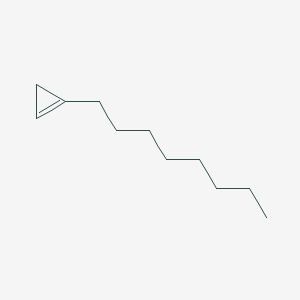
1-Octylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octylcyclopropene, also known as this compound, is a useful research compound. Its molecular formula is C11H20 and its molecular weight is 152.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition and Fruit Ripening
1-OCP has been studied extensively for its role in delaying the ripening of various fruits by inhibiting ethylene action. Ethylene is a plant hormone that regulates the ripening process, and by blocking its perception, 1-OCP can prolong the shelf life and quality of fruits.
Case Studies
- Banana Fruit : A study demonstrated that treatment with 0.8 μL L−1 of 1-OCP delayed the climacteric peak of banana fruit ripening by approximately 10 days compared to untreated controls. This treatment also restrained the softening and color change associated with ripening, indicating a strong potential for commercial applications in banana storage and transport .
- Actinidia arguta (Hardy Kiwi) : Research indicated that 1-OCP effectively postponed respiration rate peaks and ethylene production in Actinidia arguta when applied at a concentration of 0.8 μL L−1. This treatment maintained higher levels of antioxidants, contributing to improved fruit quality during storage .
- Sweet Pea Flowers : In another study, the application of 1-OCP was shown to enhance the vase life of sweet pea flowers significantly. The findings suggest that 1-OCP not only affects fruit but can also be beneficial in floral applications, potentially extending the longevity of cut flowers .
Comparative Efficacy
The efficacy of 1-OCP as an ethylene inhibitor can be compared to its structural analogs, such as 1-methylcyclopropene (1-MCP) and 1-pentylcyclopropene (1-PentCP). The following table summarizes their effects on various fruits:
| Compound | Effective Concentration (μL L−1) | Delay in Ripening (Days) | Additional Effects |
|---|---|---|---|
| 1-Methylcyclopropene (1-MCP) | 1.2 | Up to 10 | Strong inhibition of softening and antioxidant retention |
| 1-Pentylcyclopropene (1-PentCP) | 1.2 | Up to 10 | Similar effects as 1-MCP but slightly less potent |
| 1-Octylcyclopropene (1-OCP) | 0.8 | Up to 10 | Maintains higher antioxidant levels; effective against respiration peaks |
Broader Applications
Eigenschaften
CAS-Nummer |
50915-83-8 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
1-octylcyclopropene |
InChI |
InChI=1S/C11H20/c1-2-3-4-5-6-7-8-11-9-10-11/h9H,2-8,10H2,1H3 |
InChI-Schlüssel |
OTPKIXQPAJXGCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC1 |
Kanonische SMILES |
CCCCCCCCC1=CC1 |
Synonyme |
1-OCP compound 1-octylcyclopropene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















